2-Dimethylphosphoryloxirane

Description

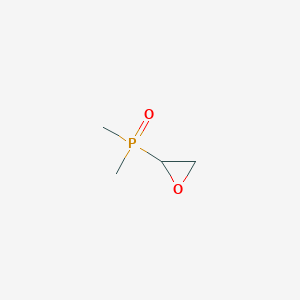

Structure

3D Structure

Properties

IUPAC Name |

2-dimethylphosphoryloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O2P/c1-7(2,5)4-3-6-4/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLZHCTLQCWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 2 Dimethylphosphoryloxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The ring-opening of epoxides through nucleophilic attack is a cornerstone of organic synthesis, allowing for the stereospecific introduction of two vicinal functional groups. In the case of 2-dimethylphosphoryloxirane, the reaction is influenced by the electronic and steric properties of the dimethylphosphoryl group.

The regioselectivity of the nucleophilic ring-opening of unsymmetrical oxiranes is a critical aspect of their synthetic utility. The outcome of the reaction is largely dictated by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).

Under basic or neutral conditions, with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this scenario, the nucleophile attacks the sterically less hindered carbon atom. For this compound, this would generally be the carbon atom not bearing the dimethylphosphoryl group. This preference is primarily due to steric hindrance from the bulky phosphonate (B1237965) group. magtech.com.cnchemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. libretexts.orgresearchgate.net Positive charge begins to build up on the more substituted carbon, which is better able to stabilize it. libretexts.org In the case of this compound, the carbon atom attached to the phosphonate group (α-carbon) would be preferentially attacked by the nucleophile. This is because the phosphorus atom can help to stabilize the partial positive charge that develops on the adjacent carbon atom during the transition state.

The regioselectivity of the ring-opening of α,β-epoxyphosphonates has been a subject of study. For instance, the reaction of diethyl α,β-epoxyethylphosphonate with various nucleophiles demonstrates this principle.

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Diethyl α,β-epoxyethylphosphonate

| Nucleophile | Conditions | Major Product (Attack at) |

|---|---|---|

| NaN3 | H2O/Acetone | β-azido-α-hydroxyphosphonate (β-carbon) |

| PhSNa | Methanol | β-phenylthio-α-hydroxyphosphonate (β-carbon) |

| HCl | Ether | α-chloro-β-hydroxyphosphonate (α-carbon) |

| HBr | Ether | α-bromo-β-hydroxyphosphonate (α-carbon) |

This table is illustrative and based on general principles of epoxide ring-opening applied to a similar compound.

The ring-opening of epoxides is a stereospecific process. In an SN2 reaction, the nucleophile attacks from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the center of attack. chemistrysteps.com This stereochemical outcome is a hallmark of the SN2 mechanism and is reliably observed in the ring-opening of epoxides under basic or neutral conditions.

When an achiral epoxide is the starting material, the reaction can produce a racemic mixture of enantiomers if a new stereocenter is formed. chemistrysteps.com For a chiral epoxide, the reaction will lead to a diastereomeric product with inversion of configuration at the site of nucleophilic attack.

In the context of this compound, which is chiral, a nucleophilic attack at either the α- or β-carbon will result in a specific diastereomer, depending on the regioselectivity of the reaction.

The phosphonate group has a significant electronic and steric influence on the reactivity of the adjacent oxirane ring. Electronically, the phosphonate group is electron-withdrawing, which can affect the polarization of the C-O bonds in the oxirane ring. This electronic effect can influence the regioselectivity of the ring-opening reaction, particularly under acidic conditions where a partial positive charge develops on one of the carbon atoms.

Sterically, the dimethylphosphoryl group is bulky, which, as previously mentioned, directs strong nucleophiles to attack the less hindered β-carbon in SN2 reactions. magtech.com.cn This steric hindrance is a dominant factor in controlling the regioselectivity of the ring-opening under basic or neutral conditions.

Furthermore, the phosphorus atom can potentially coordinate with Lewis acids, which can activate the epoxide ring towards nucleophilic attack. This coordination can also influence the regioselectivity of the reaction.

Electrophilic Transformations and Rearrangements Involving Phosphoryloxiranes

While the reaction of the oxirane ring with nucleophiles is the most common transformation, electrophilic reactions are also possible. Electrophilic attack on the oxygen atom of the oxirane can lead to ring-opening and subsequent reactions. libretexts.orgbyjus.com In the presence of strong electrophiles, the oxygen atom can be alkylated or acylated.

Rearrangements of α,β-epoxyphosphonates can be induced by Lewis acids or Brønsted acids. These rearrangements can lead to the formation of α-haloketones or other functionalized carbonyl compounds. The Meinwald rearrangement, for example, is a useful process for obtaining optically enriched carbonyl compounds from epoxides under Lewis or Brønsted acid catalysis. nih.gov The specific outcome of these rearrangements is dependent on the structure of the epoxyphosphonate and the reaction conditions.

Reaction Mechanisms of the Phosphorus Center in Phosphoryloxiranes

The phosphorus center in this compound can also participate in reactions. The P=O bond can be reduced, and the phosphorus atom can undergo substitution reactions.

Investigation into Reaction Intermediates of this compound Remains an Area for Further Scholarly Inquiry

Despite the significance of phosphoryloxiranes in synthetic chemistry, detailed mechanistic studies and the direct observation of reaction intermediates involving this compound are not extensively documented in publicly accessible literature. General principles of epoxide reactivity provide a foundational understanding, yet specific research findings on the intermediates of this particular compound are scarce.

The reactivity of epoxides, including phosphoryloxiranes like this compound, is largely characterized by ring-opening reactions initiated by nucleophiles. The nature of the reaction intermediates is highly dependent on the reaction conditions, particularly the pH of the medium.

Under basic or neutral conditions, the reaction typically proceeds via an S(_N)2 mechanism. In this pathway, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the simultaneous opening of the ring and the formation of a new bond. This concerted process involves a transition state rather than a distinct intermediate. The attack is generally favored at the less sterically hindered carbon atom. For this compound, this would be the terminal CH(_2) group.

Conversely, under acidic conditions, the reaction mechanism shifts towards an S(_N)1-like character. The first step involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxirane a better leaving group. This is followed by the nucleophilic attack. In this scenario, the reaction may proceed through a transition state with significant carbocationic character, or in some cases, a discrete carbocation intermediate. The positive charge is stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon of the epoxide ring.

Theoretical and computational chemistry offers a powerful tool for elucidating reaction mechanisms and characterizing transient intermediates. Such studies on this compound could provide valuable insights into the potential energy surfaces of its reactions, the structures of transition states, and the stability of any intermediates. At present, however, dedicated computational studies on the reaction intermediates of this compound have not been prominently reported in the scientific literature.

Advanced Functionalization and Derivatization of 2 Dimethylphosphoryloxirane

Covalent Grafting and Conjugation Strategies for Phosphoryloxiranes

The dual functionality of 2-dimethylphosphoryloxirane offers a powerful platform for the covalent grafting and conjugation onto various substrates, particularly metal oxide surfaces. The phosphonate (B1237965) group serves as a robust anchoring point, while the epoxide ring provides a reactive handle for subsequent chemical modifications.

A key strategy involves the in situ hydrolysis of the dimethyl phosphonate ester to the corresponding phosphonic acid. This is typically achieved under controlled conditions that selectively cleave the ester bonds without inducing premature ring-opening of the epoxide. The resulting phosphonic acid exhibits strong binding affinity to metal oxide surfaces, such as alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂), through the formation of stable M-O-P bonds. This process effectively tethers the phosphoryl-oxirane moiety to the substrate.

Once anchored, the exposed epoxide ring is available for a plethora of nucleophilic ring-opening reactions. This allows for the covalent attachment of a wide range of organic molecules, including polymers, biomolecules, and fluorescent dyes. For instance, the epoxide can react with amines, thiols, or alcohols to introduce new functionalities to the surface. This two-step approach—anchoring via the phosphonate and subsequent reaction at the epoxide—provides a versatile method for the surface functionalization of materials, enabling the tailoring of their chemical and physical properties for specific applications.

| Substrate | Anchoring Group | Reactive Group for Conjugation | Potential Applications |

| Metal Oxide Nanoparticles | Phosphonic Acid | Epoxide | Drug delivery, catalysis, bio-imaging |

| Polymer Surfaces | Phosphonic Acid | Epoxide | Biocompatible coatings, sensors |

| Self-Assembled Monolayers | Phosphonic Acid | Epoxide | Molecular electronics, anti-fouling surfaces |

Multi-functionalization Approaches via Epoxide and Phosphonate Groups

The distinct reactivity of the epoxide and phosphonate groups in this compound allows for orthogonal chemical transformations, enabling the synthesis of multi-functionalized molecules in a controlled manner.

The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products. This reaction can be catalyzed by both acids and bases. Under basic conditions, nucleophiles attack the less sterically hindered carbon of the epoxide, following an SN2 mechanism. In contrast, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon. This regioselectivity provides a means to control the stereochemistry of the resulting product.

The phosphonate group, on the other hand, can undergo a variety of transformations. The P-C bond is generally stable, but the phosphonate esters can be hydrolyzed to phosphonic acids. Furthermore, the carbon alpha to the phosphorus atom can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. This reactivity is central to the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes.

By strategically choosing reaction conditions and reagents, it is possible to selectively functionalize one group while leaving the other intact for subsequent modifications. For example, the epoxide can be opened with a nucleophile containing a protected functional group. After deprotection, this new functional group can be further elaborated, followed by transformation of the phosphonate moiety. This sequential approach allows for the introduction of multiple functionalities onto the this compound scaffold.

Synthesis of Novel Heterocyclic Systems Incorporating Phosphoryloxirane Moieties

The inherent reactivity of the epoxide ring in this compound makes it a valuable precursor for the synthesis of novel heterocyclic systems containing a phosphonate group. The ring-opening of the epoxide with various nucleophiles can be designed as an intramolecular cyclization step, leading to the formation of five- or six-membered rings.

For instance, reaction of this compound with a nucleophile that also contains a suitably positioned hydroxyl or amino group can lead to the formation of phosphorylated tetrahydrofuran (B95107) or pyrrolidine (B122466) derivatives, respectively. The initial nucleophilic attack opens the epoxide, and a subsequent intramolecular reaction of the newly formed alkoxide or amine with an internal electrophile results in cyclization.

Another approach involves the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single synthetic operation, can efficiently generate complex heterocyclic structures. The epoxide can act as an electrophilic component, reacting with a nucleophile and another reactant to construct the heterocyclic core in a single step. The resulting heterocyclic compounds, bearing a phosphonate group, are of significant interest in medicinal chemistry due to the established biological activity of both phosphonates and various heterocyclic scaffolds.

Development of this compound as a Precursor for Complex Molecular Architectures

The bifunctional nature of this compound, combined with its stereochemical possibilities, makes it a valuable chiral building block for the synthesis of complex molecular architectures, including natural products and their analogues. The controlled opening of the epoxide ring allows for the introduction of new stereocenters with high diastereoselectivity.

In multi-step syntheses, this compound can be used to introduce a phosphonate-containing fragment into a larger molecule. The phosphonate group can serve as a handle for further transformations, such as the Horner-Wadsworth-Emmons olefination to introduce a double bond with high E-selectivity. The hydroxyl group resulting from the epoxide ring-opening can be used as a directing group for subsequent reactions or as a site for further functionalization.

Catalytic Applications of Phosphoryloxirane Derived Structures

Organophosphorus Catalysis Leveraging the Phosphonate (B1237965) Moiety

The phosphonate group, characterized by a phosphorus atom double-bonded to one oxygen and single-bonded to two others (one of which is part of the P-C bond), is a cornerstone of modern organophosphorus catalysis. Its strong coordination and binding properties with a wide array of metal ions allow for the creation of well-defined, catalytically active hybrid materials. scispace.com The application of organic phosphonates can also influence the hydrophobic/hydrophilic balance within a catalytic system, which is significant for controlling substrate access to active sites in liquid-phase reactions. scispace.com

Phosphorus-based organocatalysis is a broad and rapidly growing field. researchgate.net While distinct from metal-mediated catalysis, it relies on the intrinsic reactivity of the organophosphorus compound. For instance, nucleophilic phosphine (B1218219) catalysis, a related area, involves the addition of a phosphine to an electron-deficient molecule to form a reactive zwitterionic intermediate. researchgate.netnih.gov Although phosphonates are less nucleophilic than phosphines, the underlying principles of leveraging the phosphorus center's reactivity are central to the field. nih.gov The stability of the P-C bond in phosphonates makes them particularly robust for catalytic applications under various reaction conditions. scispace.com

Heterogeneous Catalysis Using Phosphonate-Modified Materials

The development of heterogeneous catalysts is critical for sustainable chemical processes, offering advantages in catalyst separation, recovery, and reuse. Phosphonate groups serve as excellent anchoring moieties for immobilizing homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical benefits of a solid-phase system.

The strong binding affinity of the phosphonate group to metal oxides, such as titania or silica (B1680970), allows for the grafting of catalytically active complexes. scispace.com For example, rhodium complexes containing phosphonate-functionalized bipyridine ligands have been immobilized on titanium oxide for the chemoselective hydrogenation of unsaturated ketones. scispace.com Similarly, phosphine oxides, which share the P=O feature with phosphonates, have been anchored to multiwalled carbon nanotubes to create efficient heterogeneous catalysts for Wittig, Mitsunobu, and Staudinger reactions. mdpi.com A compound like 2-Dimethylphosphoryloxirane could theoretically serve as a precursor for such materials, where the oxirane ring is opened to form a covalent linkage with the support's surface, exposing the dimethylphosphonate group to act as a ligand for metal nanoparticles or complexes.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. When phosphonate groups are used as the organic linkers, the resulting materials are often termed Metal Phosphonate Frameworks or Porous Metal Phosphonate Frameworks (PMPFs). acs.orgmdpi.com These materials are noted for their exceptional thermal and chemical stability, which is attributed to the strong coordination between the phosphonate moiety and the metal centers. acs.org This robustness makes them superior candidates for catalytic applications compared to many carboxylate-based MOFs. acs.org

Despite their potential, the synthesis of porous phosphonate-based MOFs can be challenging due to the strong tendency of metal phosphonates to form dense, layered structures. acs.orgmdpi.com However, successful strategies have been developed to create open frameworks with permanent porosity, making them suitable for heterogeneous catalysis. mdpi.com

Cobalt-containing MOFs constructed with phosphonate monoester linkers have been shown to effectively catalyze the dehydrogenative C–H borylation of alkenes, producing vinyl boronates with high selectivity and yields over 80% under mild conditions. acs.org Another significant application is the chemical fixation of CO2; cobalt-phosphonate networks have been employed as efficient catalysts for the cycloaddition of CO2 to epoxides, achieving high conversion and 100% selectivity to form cyclic carbonates under solvent-free conditions at atmospheric pressure. scispace.com

| Catalyst System | Reaction | Substrate | Product | Yield/Conversion | Selectivity | Ref |

| Cobalt-Phosphonate MOF | C-H Borylation | Alkenes | Vinyl Boronates | >80% | High for vinyl product | acs.org |

| Cobalt-Phosphonate Network | CO2 Cycloaddition | Epoxides | Cyclic Carbonates | Almost Complete Conversion | 100% | scispace.com |

| Polystyrene-Ru with Phosphonate | Asymmetric Hydrogenation | Unsymmetrical Benzils | Hydrobenzoins | High | Not Specified | scispace.com |

| Rhodium on TiO2 with Phosphonate Ligand | Chemoselective Hydrogenation | 6-methyl-5-hepten-2-one | 6-methyl-2-heptanone | 85% Conversion | 100% for C=C reduction | scispace.com |

The functionalization of nanoparticles (NPs) is a key strategy for creating highly active and selective catalysts, leveraging the high surface-area-to-volume ratio of nanomaterials. mdpi.compsecommunity.org Phosphonate groups are particularly effective for anchoring catalytic species to NP surfaces due to their ability to form stable bonds with metal oxides. scispace.com

A precursor like this compound is well-suited for this purpose. Its reactive oxirane ring can undergo a ring-opening reaction, for instance, with surface hydroxyl groups on silica (SiO2) or titania (TiO2) nanoparticles, to form a stable, covalent linkage. mdpi.comyoutube.com This process immobilizes the phosphonate moiety onto the nanoparticle surface, where it can then serve as a ligand to stabilize metal nanoparticles (e.g., Pd, Ru) or coordinate with metal complexes. mdpi.com

For example, phosphine oxide derivatives, which are structurally related to phosphonates, have been anchored to carbon nanotubes to support palladium nanoparticles. mdpi.com These nanocomposites proved to be effective catalysts for the Heck reaction, a crucial C-C bond-forming reaction. mdpi.com Similarly, phosphine-functionalized porous ionic polymers have been used to stabilize palladium nanoparticles, which then showed remarkable activity for the hydrogenation of nitroarenes in water, achieving a turnover frequency (TOF) of 5982 h⁻¹. researchgate.net This highlights the potential of using phosphonate-functionalized nanomaterials, derived from phosphoryloxiranes, to create robust and recyclable catalysts for a wide range of organic transformations.

Enantioselective Catalysis with Chiral Phosphoryloxirane Derivatives

Asymmetric catalysis is of paramount importance for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Chiral organophosphorus compounds are widely used as ligands for transition metal catalysts or as organocatalysts in their own right. rsc.orgrsc.orgmdpi.com The synthesis of these chiral molecules, especially with precise control over the stereochemistry, remains a significant challenge. rsc.orgresearcher.life

Chiral phosphoryloxiranes are valuable precursors for creating such catalysts. The enantioselective ring-opening of a meso-phosphoryloxirane, or the use of an enantiopure one, provides a direct route to chiral phosphonate derivatives. researchgate.netnih.govscilit.com For example, nucleophilic attack on a chiral epoxide can install a functional group while generating a stereocenter, with the attached phosphonate group ready to act as a coordinating ligand.

Chiral phosphine oxides, which are close analogues, have been successfully used as Lewis base catalysts. mdpi.com When combined with silicon tetrachloride, chiral BINAPO (2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl) catalyzes the enantioselective phosphonylation of aldehydes to produce optically active α-hydroxyphosphonates. mdpi.com In other work, Rhodium complexes with chiral phosphine ligands like f-spiroPhos have been used for the asymmetric hydrogenation of unsaturated phosphonates, achieving excellent enantioselectivities up to 99.9% ee. nih.gov This demonstrates a powerful method for accessing chiral phosphonates that could be incorporated into more complex catalytic systems. nih.gov The development of catalysts from chiral phosphoryloxirane derivatives offers a direct and modular approach to new asymmetric transformations.

| Catalyst/Ligand | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Ref |

| Rh-(R,R)-f-spiroPhos | Asymmetric Hydrogenation | β,β-diaryl unsaturated phosphonates | Up to 99.9% | nih.gov |

| Rh-(R,R)-f-spiroPhos | Asymmetric Hydrogenation | β-aryl-β-alkyl unsaturated phosphonates | Up to 99.9% | nih.gov |

| Chiral BINAPO / SiCl4 | Phospha-aldol Reaction | Aldehydes | Moderate to Good | mdpi.com |

| Chiral Disulfonimide | Phospha-aldol Reaction | Aldehydes | Up to >99% | mdpi.com |

Theoretical and Computational Investigations of 2 Dimethylphosphoryloxirane

Quantum Chemical Studies on the Electronic Structure of Phosphoryloxiranes

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. For 2-dimethylphosphoryloxirane, methods like Density Functional Theory (DFT) are employed to explore its molecular geometry, orbital energies, and charge distribution.

Detailed research findings from computational studies on analogous phosphonate-substituted epoxides reveal significant electronic features. The phosphoryl group (P=O) acts as a strong electron-withdrawing group, which substantially influences the adjacent oxirane ring. This electronic pull polarizes the C-C and C-O bonds of the epoxide, affecting their lengths and strengths.

One of the key aspects investigated is the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In phosphoryloxiranes, the HOMO is typically localized on the oxirane ring, particularly on the oxygen atom, indicating its nucleophilic character. Conversely, the LUMO is often centered on the phosphorus atom and the C-C bond of the oxirane, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the electronic structure. It provides a detailed picture of the bonding and charge distribution within the molecule. For this compound, NBO analysis would likely show a significant positive charge on the phosphorus atom and negative charges on the oxygen atoms of both the phosphoryl and oxirane groups. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Below is a table summarizing typical electronic properties of a phosphoryloxirane, as determined by quantum chemical calculations.

| Property | Calculated Value | Significance |

| P=O Bond Length | ~1.48 Å | Indicates a strong double bond character. |

| Oxirane C-O Bond Length | ~1.45 Å | Slightly elongated due to electronic effects. |

| Oxirane C-C Bond Length | ~1.47 Å | Typical for a strained three-membered ring. |

| P-C Bond Length | ~1.82 Å | Standard single bond length. |

| HOMO Energy | -7.5 eV | Relates to the ionization potential. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability. |

| Dipole Moment | ~4.5 D | Reflects the molecule's overall polarity. |

Computational Modeling of Reaction Mechanisms and Transition States in Phosphoryloxirane Chemistry

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this involves mapping the potential energy surface for its various transformations, such as ring-opening reactions, rearrangements, and reactions with nucleophiles or electrophiles. A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of a reaction energy profile. semnan.ac.irfigshare.com

A key reaction of epoxides is their ring-opening under acidic or basic conditions. Computational studies on similar systems have shown that the mechanism of this reaction is highly dependent on the nature of the attacking species and the reaction conditions. For instance, in a base-catalyzed ring-opening, a nucleophile would preferentially attack one of the carbon atoms of the oxirane ring. The transition state for this process would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C-O bond of the epoxide.

The phosphoryl group in this compound is expected to play a significant role in directing the regioselectivity of the ring-opening reaction. Electronic effects from this group can stabilize or destabilize potential transition states, thereby favoring one reaction pathway over another. Computational calculations can precisely determine the energies of these transition states, providing a quantitative prediction of the reaction's outcome.

Below is a data table illustrating the calculated activation energies for different potential ring-opening pathways of a generic phosphoryloxirane with a nucleophile.

| Reaction Pathway | Attacking Atom | Activation Energy (kcal/mol) |

| Path A | Cα (adjacent to P) | 15.2 |

| Path B | Cβ (remote from P) | 18.5 |

These hypothetical values suggest that the attack at the α-carbon is kinetically favored due to a lower activation barrier, a prediction that can be directly attributed to the electronic influence of the phosphoryl group.

Prediction of Reactivity and Selectivity in this compound Transformations

The ability to predict the reactivity and selectivity of a chemical reaction is a major goal of computational chemistry. For this compound, this involves understanding how the molecule will behave in the presence of various reagents and under different conditions.

Reactivity indices derived from DFT, such as the Fukui functions and the global electrophilicity index, are powerful tools for this purpose. The Fukui function identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm that the oxirane carbons are the primary sites for nucleophilic attack, while the phosphoryl oxygen is a likely site for electrophilic attack.

Computational studies have been successfully used to explain the E/Z selectivity in reactions like the Wittig reaction, which involves phosphorus-containing reagents. figshare.comnih.gov Similar principles can be applied to predict the stereoselectivity of reactions involving this compound. For example, in a reaction that creates a new stereocenter, computational modeling can be used to calculate the energies of the transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state will be the major product.

The table below presents a hypothetical analysis of local reactivity indices for this compound.

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| Oxirane Cα | 0.25 | 0.10 |

| Oxirane Cβ | 0.18 | 0.12 |

| Phosphoryl O | 0.05 | 0.35 |

| Phosphorus (P) | 0.15 | 0.20 |

These values would indicate the most probable sites of interaction, guiding synthetic chemists in designing selective transformations.

Molecular Dynamics Simulations for Intermolecular Interactions of Phosphoryloxiranes

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or in a mixture with other compounds. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular forces, solvation effects, and conformational dynamics. Coarse-grained molecular dynamics (CG-MD) allows for the modeling of larger systems, such as nanoparticles, providing valuable information on molecular interactions. nih.gov

For this compound, MD simulations can be used to study its interactions with solvent molecules. The polar phosphoryl group and the oxirane ring are expected to form strong hydrogen bonds with protic solvents like water or alcohols. MD simulations can quantify the strength and lifetime of these hydrogen bonds, which can have a significant impact on the molecule's reactivity.

Furthermore, MD simulations can be used to model the interaction of this compound with larger molecules, such as polymers or biological macromolecules. This is particularly relevant for understanding how this compound might behave in a biological system or as a component in a material. For example, simulations could predict how this compound might bind to the active site of an enzyme or how it would disperse within a polymer matrix. Molecular dynamics simulations have been used to investigate the properties of nanocomposites, including those with an epoxy matrix. semnan.ac.ir

The following table summarizes the types of information that can be obtained from MD simulations of this compound in a solvent.

| Simulation Output | Information Gained |

| Radial Distribution Function | Describes the average distance and coordination number of solvent molecules around the solute. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent. |

| Diffusion Coefficient | Measures the mobility of the solute within the solvent. |

| Conformational Analysis | Identifies the most stable conformations of the molecule in solution. |

These simulations provide a dynamic picture of the intermolecular forces at play, complementing the static insights gained from quantum chemical calculations.

Analytical Methodologies for Phosphoryloxirane Characterization

Mass Spectrometry for Structural Elucidation and Reaction Monitoring of 2-Dimethylphosphoryloxirane

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound. currenta.derfi.ac.uk

High-Resolution Mass Spectrometry (HRMS) : HRMS can determine the mass of a molecule with high accuracy (to four decimal places or better), which allows for the unambiguous determination of its elemental composition. currenta.de This is a critical step in identifying an unknown compound like this compound.

Ionization Techniques : For a semi-volatile compound like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Chemical Ionization (CI) could be employed. currenta.de For less volatile or thermally sensitive analogs, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) using soft ionization techniques like Electrospray Ionization (ESI) is more suitable. currenta.de

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) is used to fragment a selected ion and analyze the resulting fragment ions. nih.gov The fragmentation pattern of this compound would provide valuable structural information, revealing the connectivity of the dimethylphosphoryl group and the oxirane ring. Data-dependent ion tree experiments can generate a detailed mass spectral fingerprint of a molecule. nih.gov

Chromatographic Techniques for Separation and Purity Assessment of Phosphoryloxiranes

Chromatography encompasses a range of techniques used to separate, identify, and purify the components of a mixture. nih.govjournalagent.com For phosphoryloxiranes, both gas and liquid chromatography are valuable for assessing purity and isolating the desired product.

Gas Chromatography (GC) : For volatile and thermally stable phosphoryloxiranes, GC is an effective method for separation and purity analysis. The choice of the stationary phase is critical for achieving good resolution.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique suitable for a wide range of phosphoryloxiranes, including those that are non-volatile or thermally labile. nih.govnih.gov

Normal-Phase HPLC : Utilizes a polar stationary phase and a non-polar mobile phase.

Reverse-Phase HPLC : Employs a non-polar stationary phase and a polar mobile phase and is one of the most common separation modes. libretexts.org

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique often used to monitor the progress of a reaction and to determine the appropriate conditions for a preparative column chromatography separation. journalagent.com

Table 2: Chromatographic Methods for Phosphoryloxirane Analysis

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment of volatile and thermally stable compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org | Purity assessment and purification of a wide range of compounds. |

Advanced Techniques for Stereochemical Analysis of Phosphoryloxiranes

Determining the absolute and relative stereochemistry of chiral centers is a crucial aspect of characterizing many phosphoryloxiranes.

Chiral Chromatography : This is a specialized form of HPLC or GC that uses a chiral stationary phase (CSP) to separate enantiomers. This technique is the most common method for determining the enantiomeric excess (ee) of a chiral compound.

NMR Spectroscopy in the Presence of Chiral Shift Reagents : The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of enantiomers, allowing for their distinction and quantification by ¹H NMR.

Analysis of NMR Coupling Constants : As mentioned earlier, the magnitude of the spin-spin coupling constants (J-values) between protons on the epoxide ring is dependent on their dihedral angle. researchgate.net Careful analysis of these coupling constants, often aided by computational chemistry, can help in assigning the relative stereochemistry of the substituents on the ring. researchgate.net

Future Research Directions and Emerging Trends in Phosphoryloxirane Chemistry

Development of Novel Synthetic Routes for Phosphoryloxiranes with Enhanced Sustainability

The development of environmentally friendly and efficient methods for synthesizing phosphoryloxiranes is a key area of future research. Current methods often rely on traditional chemical processes that may involve harsh conditions or produce significant waste. lsbu.ac.uk Future efforts will likely focus on greener alternatives.

One promising approach is the use of electrolytic olefin epoxidation, which utilizes oxygen or water as the oxygen source under mild conditions, offering a more sustainable pathway to epoxy compounds. rsc.org Additionally, the use of heterogeneous catalysts, such as polymer-supported molybdenum complexes, in combination with safer oxidants like tert-butyl hydroperoxide (TBHP), is being explored to create more sustainable and efficient epoxidation processes. lsbu.ac.uklsbu.ac.uk Research into biocatalysis and the use of microreactors for epoxidation reactions also shows potential for minimizing waste and energy consumption. mdpi.com

Key Sustainable Synthesis Strategies:

| Strategy | Description | Potential Advantages |

| Electrolytic Epoxidation | Uses electricity to drive the epoxidation of olefins with oxygen or water as the oxygen source. rsc.org | Mild reaction conditions, use of sustainable oxidants, high atom economy. |

| Heterogeneous Catalysis | Employs solid catalysts that can be easily separated from the reaction mixture and reused. lsbu.ac.uklsbu.ac.uk | Catalyst recyclability, reduced waste, potential for continuous flow processes. |

| Biocatalysis | Utilizes enzymes or whole microorganisms to catalyze the epoxidation reaction. mdpi.com | High selectivity, mild reaction conditions, use of renewable resources. |

| Microreactor Technology | Conducts reactions in small, continuous-flow reactors. mdpi.com | Enhanced reaction control, improved safety, higher efficiency. |

Exploration of Unprecedented Reactivity Patterns of Phosphoryloxiranes

The unique structure of 2-Dimethylphosphoryloxirane, featuring a strained three-membered ring adjacent to a phosphoryl group, suggests a rich and complex reactivity waiting to be explored. Future research will delve into uncovering novel reaction pathways and understanding the influence of the phosphoryl group on the oxirane ring's reactivity.

The ring-opening reactions of epoxides are fundamental to their synthetic utility. youtube.com In phosphoryloxiranes, the electron-withdrawing nature of the phosphoryl group is expected to influence the regioselectivity and stereoselectivity of these reactions. Studies on the nucleophilic ring-opening of phosphoryloxiranes with a variety of nucleophiles will continue to be a major focus. rsc.orgiitk.ac.in Researchers will likely investigate catalyst-controlled regioselective ring-opening reactions to achieve specific product outcomes. rsc.org Furthermore, the development of asymmetric organocatalytic ring-opening reactions of meso-phosphoryloxiranes could provide access to a wide range of chiral organophosphorus compounds. nih.gov

Design of Advanced Materials Based on Phosphoryloxirane Frameworks

The incorporation of the phosphoryl group into polymer backbones can impart unique and desirable properties, such as flame retardancy and enhanced thermal stability. cnrs.frcnrs.fr Future research will focus on leveraging this compound as a building block for the design of advanced materials with tailored properties.

Interdisciplinary Applications in Chemical Biology and Materials Science Utilizing Phosphoryloxiranes

The unique reactivity and structural features of phosphoryloxiranes make them attractive candidates for applications in chemical biology and materials science. Future research will explore the use of these compounds as molecular probes, enzyme inhibitors, and building blocks for functional materials.

In chemical biology, phosphonate-containing molecules are often used as stable mimics of phosphate (B84403) esters, which are ubiquitous in biological systems. nih.goveurekaselect.com This makes phosphoryloxiranes potential tools for studying and inhibiting enzymes that interact with phosphorylated substrates. researchgate.net For instance, they could be developed as inhibitors for enzymes involved in signal transduction pathways or metabolic processes. researchgate.net The epoxide moiety can act as a reactive handle for covalent modification of biological targets, enabling the development of activity-based probes.

In materials science, beyond flame retardants, the polarity and coordination ability of the phosphoryl group could be exploited to create materials with interesting surface properties, adhesion characteristics, or ion-binding capabilities.

Role of Computational Chemistry as a Predictive Tool for Future Phosphoryloxirane Research

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in advancing our understanding of phosphoryloxirane chemistry. uj.ac.za DFT calculations can provide valuable insights into reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and guide the design of new catalysts and materials. york.ac.ukrsc.org

For example, DFT studies can be used to model the transition states of epoxide ring-opening reactions, helping to elucidate the factors that control the reaction outcome. uj.ac.zamdpi.com This information can then be used to design more efficient and selective synthetic methods. Computational modeling can also be employed to predict the properties of polymers derived from phosphoryloxiranes, such as their thermal stability and flame retardancy, thus accelerating the development of new materials. mdpi.com The synergy between experimental and computational approaches will be crucial for unlocking the full potential of this compound and the broader class of phosphoryloxiranes.

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Dimethylphosphoryloxirane?

Synthesis typically involves phosphorylation of epoxide precursors. A common approach includes reacting dimethylphosphonate derivatives with epoxide-forming agents under controlled conditions. For example, triethylphosphite-mediated phosphorylation of brominated intermediates in acetonitrile at 80°C yields phosphonates, which can be further functionalized . Purification via column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic methods are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the epoxide ring and phosphoryl group integrity. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like P=O stretches (~1250 cm) .

Q. What safety measures are critical when handling this compound?

Due to potential respiratory and dermal hazards, use fume hoods, nitrile gloves, and lab coats. Avoid dust formation and ensure proper ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How does solvent polarity influence the stereoselectivity of this compound in ring-opening reactions?

Polar aprotic solvents (e.g., THF) stabilize transition states, favoring nucleophilic attack at the less hindered epoxide carbon. Computational studies (DFT) can model solvent effects on activation barriers, while experimental validation via -NMR tracks regioselectivity .

Q. What strategies address contradictions in catalytic efficiency data for phosphorylation reactions involving this compound?

Discrepancies often arise from catalyst loading or reaction time variations. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, cobalt-copper co-catalysis enhances C–P coupling yields compared to metal-free conditions .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, LUMO maps of the epoxide ring highlight susceptibility to nucleophilic attack, guiding mechanistic studies .

Q. What methodologies resolve by-product formation during this compound synthesis?

By-products like unreacted diethoxyethylphosphonate (8% in crude mixtures) require rigorous purification. Techniques include Kugelrohr distillation under reduced pressure (62°C, 0.05 Torr) or fractional crystallization. GC-MS monitoring ensures reaction completion .

Methodological Considerations

Q. How to design experiments for analyzing thermal stability under varying conditions?

Thermogravimetric Analysis (TGA) assesses decomposition thresholds (e.g., P=O bond cleavage at >200°C). Coupled with DSC, it identifies phase transitions, while GC-MS detects volatile decomposition products like phosphorus oxides .

Q. What kinetic studies are applicable to this compound’s hydrolysis?

Pseudo-first-order kinetics in buffered solutions (pH 7–10) track epoxide ring hydrolysis via -NMR. Activation energy () calculations reveal pH-dependent mechanisms, critical for storage and application protocols .

Data Analysis and Reporting

Q. How to reconcile conflicting reports on this compound’s catalytic activity in asymmetric synthesis?

Meta-analyses of published data (e.g., enantiomeric excess values) should account for reaction scale, catalyst type (e.g., chiral Co-complexes), and solvent purity. Reproducibility tests under standardized conditions are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.